molecular formula C12H13NO5 B8527905 4-(Allyloxycarbonylamino)-phenoxyacetic acid

4-(Allyloxycarbonylamino)-phenoxyacetic acid

Cat. No. B8527905
M. Wt: 251.23 g/mol
InChI Key: WDUZMERHSSEMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Allyloxycarbonylamino)-phenoxyacetic acid is a useful research compound. Its molecular formula is C12H13NO5 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Allyloxycarbonylamino)-phenoxyacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Allyloxycarbonylamino)-phenoxyacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Allyloxycarbonylamino)-phenoxyacetic acid

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

2-[4-(prop-2-enoxycarbonylamino)phenoxy]acetic acid

InChI

InChI=1S/C12H13NO5/c1-2-7-17-12(16)13-9-3-5-10(6-4-9)18-8-11(14)15/h2-6H,1,7-8H2,(H,13,16)(H,14,15)

InChI Key

WDUZMERHSSEMQQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC1=CC=C(C=C1)OCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

0.9 g of 4-aminophenoxyacetic acid is suspended in 15 ml of water, and 2.4 ml of 5N NaOH solution are added. After cooling with ice, 0.63 ml of chloroformic acid allyl ester is added over a period of 5 minutes. After removing the cooling bath, the reaction mixture is stirred for 20 minutes at room temperature. The reaction mixture is then washed twice with ethyl acetate, and the aqueous phase is adjusted to pH 2 with 4N HCl and extracted with ethyl acetate. The organic solution is washed with brine and dried over sodium sulphate. The title compound is obtained after evaporating off the solvent.
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15 mL
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